Technical Guide: Physical Properties of (S)-1-(5-methylfuran-2-yl)propan-1-amine
Technical Guide: Physical Properties of (S)-1-(5-methylfuran-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical properties of the chiral amine (S)-1-(5-methylfuran-2-yl)propan-1-amine. Due to the limited availability of specific experimental data for the S-enantiomer, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to this and similar chiral liquid amines. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both available data and the methodologies to obtain further characterization.
Compound Identity and General Properties
(S)-1-(5-methylfuran-2-yl)propan-1-amine is a chiral primary amine featuring a methyl-substituted furan ring. Its enantiomeric purity is a critical parameter for its application in stereospecific synthesis and pharmaceutical development.
Table 1: General and Known Physical Properties of 1-(5-methylfuran-2-yl)propan-1-amine
| Property | (S)-1-(5-methylfuran-2-yl)propan-1-amine | Racemic 1-(5-methyl-2-furyl)propan-1-amine |
| Molecular Formula | C₈H₁₃NO | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol [1] | 139.19 g/mol |
| Physical Form | Liquid[1] | Liquid |
| Boiling Point | Data not available | 167 °C |
| Density | Data not available | 0.978 g/mL |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Optical Rotation | Data not available | Not applicable |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental procedures to determine the primary physical properties of (S)-1-(5-methylfuran-2-yl)propan-1-amine.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.
Apparatus:
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Small round-bottom flask (5-10 mL)
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Micro-condenser
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Heating mantle or sand bath
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Digital thermometer with adapter
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Magnetic stirrer and stir bar
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Clamps and stand
Procedure:
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Place approximately 2-3 mL of (S)-1-(5-methylfuran-2-yl)propan-1-amine and a small magnetic stir bar into the round-bottom flask.
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Assemble the micro-reflux apparatus, ensuring the condenser is in a vertical position and securely clamped.
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Position the thermometer so that the bulb is just below the side arm of the condenser, ensuring it will be immersed in the vapor of the boiling liquid.
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Begin gentle heating and stirring.
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Observe the reflux ring of the condensing vapor. The boiling point is the stable temperature reading on the thermometer when the reflux ring is maintained.
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Record the atmospheric pressure at the time of the experiment.
Determination of Density (Vibrating Tube Densimeter)
This method provides a highly accurate and rapid measurement of density.
Apparatus:
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Vibrating tube densimeter
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Syringe for sample injection
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Thermostatic control unit
Procedure:
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Calibrate the densimeter with dry air and deionized water at the desired temperature.
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Inject the (S)-1-(5-methylfuran-2-yl)propan-1-amine sample into the measurement cell using a syringe, ensuring no air bubbles are present.
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Allow the sample to thermally equilibrate.
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Record the density reading provided by the instrument.
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Perform the measurement at various temperatures if temperature-dependent density data is required.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling, formulation, and reaction chemistry.
Apparatus:
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Small test tubes or vials
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Vortex mixer
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A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)
Procedure:
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Add approximately 1 mL of the selected solvent to a test tube.
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To this, add a small, measured amount of (S)-1-(5-methylfuran-2-yl)propan-1-amine (e.g., 10 mg).
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Vortex the mixture for 30-60 seconds.
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Visually inspect for dissolution. If the compound dissolves completely, it is soluble at that concentration.
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If the compound does not dissolve, the mixture can be gently warmed to assess temperature effects on solubility.
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For a more quantitative measure, incrementally add the amine to a known volume of solvent until saturation is reached.
Determination of Specific Optical Rotation
This is a critical parameter for confirming the enantiomeric identity and purity of the chiral amine.
Apparatus:
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Polarimeter
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Sodium lamp (589 nm)
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Polarimeter cell (typically 1 dm)
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Volumetric flask and analytical balance
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A suitable solvent in which the compound is soluble and transparent.
Procedure:
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Accurately prepare a solution of (S)-1-(5-methylfuran-2-yl)propan-1-amine of known concentration (c, in g/mL) in a suitable solvent.
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Calibrate the polarimeter with a blank (the pure solvent).
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Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path.
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Measure the observed rotation (α) at a constant temperature (T).
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Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).
Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for the physical characterization of a novel chiral amine and a general representation of the experimental determination of its key properties.
Figure 1: A flowchart illustrating the general workflow for the physical and structural characterization of a chiral amine.
Figure 2: A diagram showing the parallel experimental pathways for determining the key physical properties of the purified amine.
